

# A Comparative Guide to the Cost-Effectiveness of Pentamidine and Alternative Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease transmitted by sandflies, presents a significant global health burden. Treatment strategies vary depending on the clinical form of the disease—visceral, cutaneous, or mucosal—and the geographic region. This guide provides an objective comparison of the cost-effectiveness of pentamidine and other prominent treatments for leishmaniasis, supported by experimental data, to inform research and drug development efforts.

# Data Presentation: Efficacy, Safety, and Cost Comparison

The following tables summarize quantitative data from various clinical studies and economic analyses, offering a comparative overview of key performance indicators for different leishmaniasis treatments.

Table 1: Comparative Efficacy of Leishmaniasis Treatments



| Drug                        | Leishmaniasis<br>Type | Cure Rate (%) | Geographic<br>Region | Reference |
|-----------------------------|-----------------------|---------------|----------------------|-----------|
| Pentamidine                 | Cutaneous             | 35 - 96       | Americas             | [1]       |
| Visceral                    | 84.8 (pooled)         | Global        | [2]                  |           |
| Liposomal<br>Amphotericin B | Visceral              | ~100          | India                | [2]       |
| Mucosal                     | 82.2 (at 2<br>months) | Brazil        | [3]                  |           |
| Miltefosine                 | Visceral              | 94            | India                | [4]       |
| Cutaneous                   | 53-91                 | Americas      | [5][6]               |           |
| Meglumine<br>Antimoniate    | Cutaneous             | 55.5 - 78     | Americas             | [7]       |
| Mucosal                     | 22 (at 2 months)      | Brazil        | [3]                  |           |

Table 2: Common Adverse Events Associated with Leishmaniasis Treatments

| Drug                     | Common Adverse Events                                                                                                                 |  |  |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Pentamidine              | Pain at injection site, nausea, malaise,<br>dizziness, sterile abscesses, hypoglycemia,<br>nephrotoxicity, cardiac arrhythmias.[1][8] |  |  |
| Liposomal Amphotericin B | Infusion-related reactions (fever, chills),<br>nephrotoxicity (less than conventional<br>amphotericin B), hypokalemia.[2][9]          |  |  |
| Miltefosine              | Gastrointestinal disturbances (vomiting, diarrhea), hepatotoxicity, teratogenicity.[4]                                                |  |  |
| Meglumine Antimoniate    | Pancreatitis, elevated liver enzymes, cardiotoxicity, musculoskeletal pain.[7]                                                        |  |  |

Table 3: Cost Comparison of Leishmaniasis Treatments



| Drug                        | Cost per<br>Vial/Capsule<br>(USD)            | Estimated Treatment Course Cost (USD)                 | Notes                                               | Reference |
|-----------------------------|----------------------------------------------|-------------------------------------------------------|-----------------------------------------------------|-----------|
| Pentamidine<br>Isethionate  | 38.78 - 164.21<br>(300 mg vial)              | Varies significantly based on regimen and vial price. | Price can vary<br>widely.[10][11]                   |           |
| Liposomal<br>Amphotericin B | ~20 (50 mg vial,<br>preferential<br>pricing) | 659.79 -<br>11,559.15                                 | Preferential pricing significantly reduces cost.[2] | _         |
| Miltefosine                 | ~581 (50 mg<br>capsule)                      | 16,271.62 (for 28 capsules) -<br>48,000               | High cost is a major barrier to access.[12][13]     | _         |
| Meglumine<br>Antimoniate    | ~1.20 (5 ml vial, negotiated price)          | 167.66 - 669.40                                       | Generally the least expensive option.[7][14]        | _         |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for clinical trials evaluating leishmaniasis treatments.

## Randomized Controlled Trial for Cutaneous Leishmaniasis

A study comparing meglumine antimoniate, pentamidine, and amphotericin B for cutaneous leishmaniasis caused by Leishmania (Viannia) guyanensis provides a representative experimental design.[7]



- Study Design: A randomized, open-label clinical trial.
- Patient Population: Patients with confirmed cutaneous leishmaniasis, based on visualization
  of amastigotes in dermal scrapings. Exclusion criteria included pregnancy, history of cardiac,
  renal, or hepatic disease, and previous treatment for leishmaniasis.[4]
- Treatment Arms:
  - Meglumine Antimoniate: 15-20 mg/kg/day administered intravenously or intramuscularly for 20 days.[1]
  - Pentamidine Isethionate: 3-4 mg/kg intramuscularly every other day for a total of 3 doses.
     [1]
  - Amphotericin B: 1 mg/kg daily or on alternating days.[1]
- Efficacy Evaluation: The primary outcome is the complete healing of lesions, assessed at one, two, and six months post-treatment.[7]
- Safety Monitoring: Patients are monitored for adverse events through clinical evaluation and laboratory tests, including complete blood count, liver function tests, renal function tests, and electrocardiograms at baseline and during treatment.[4][7]

#### **Cost-Effectiveness Analysis Methodology**

Economic evaluations of leishmaniasis treatments often employ decision-analytic models to compare the costs and health outcomes of different therapeutic strategies.

- Perspective: Analyses are typically conducted from the perspective of the public healthcare system or society.[9][15]
- Model Structure: A decision tree model is often used to map the clinical pathways and potential outcomes for a cohort of patients receiving different treatments.[15]
- Data Inputs:
  - Efficacy: Cure rates are derived from clinical trials or systematic reviews.[15]



- Costs: Direct medical costs include drug acquisition, administration, monitoring, and management of adverse events. Indirect costs may include patient transportation and lost productivity.[7][9]
- Outcome Measures: The primary outcome is typically the cost per cured patient or the incremental cost-effectiveness ratio (ICER), which represents the additional cost to achieve one additional cure with a more effective treatment.[15]

# Mandatory Visualizations Signaling Pathway of Pentamidine's Action and Resistance in Leishmania

Pentamidine's primary mechanism of action involves its accumulation in the parasite's mitochondrion, leading to the disruption of the kinetoplast DNA (kDNA) and a collapse of the mitochondrial membrane potential. Resistance can develop through mechanisms that prevent the drug from reaching its target.



Click to download full resolution via product page

Caption: Proposed mechanism of action and resistance of pentamidine in Leishmania.

### **Experimental Workflow for a Comparative Clinical Trial**

The following diagram illustrates a typical workflow for a randomized clinical trial comparing different treatments for leishmaniasis.





Click to download full resolution via product page

Caption: A generalized workflow for a comparative clinical trial of leishmaniasis treatments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Intralesional infiltration versus parenteral use of meglumine antimoniate for treatment of cutaneous leishmaniasis: A cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Amphotericin B and Leishmaniasis: Dose and Response PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness of liposomal amphotericin B in hospitalised patients with mucocutaneous leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why miltefosine—a life-saving drug for leishmaniasis—is unavailable to people who need it the most PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating direct costs of the treatment for mucosal leishmaniasis in Brazil PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wellrx.com [wellrx.com]
- 7. Estimating direct costs of the treatment for mucosal leishmaniasis in Brazil PMC [pmc.ncbi.nlm.nih.gov]
- 8. blinkhealth.com [blinkhealth.com]
- 9. The direct costs of treating human visceral leishmaniasis in Brazil PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentamidine Isethionate Prices U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 11. Pentam 300 Prices U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 12. Impavido Prices, Coupons, Copay Cards & Patient Assistance Drugs.com [drugs.com]
- 13. Examining Pricing and Availability for Neglected Tropical Disease Therapies in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness of meglumine antimoniate versus miltefosine caregiver DOT for the treatment of pediatric cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]



- 15. Cost-effectiveness study of therapeutic approaches for mucosal leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Cost-Effectiveness of Pentamidine and Alternative Leishmaniasis Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679289#comparing-the-cost-effectiveness-of-pentamidine-and-other-treatments-for-leishmaniasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com